LogP Comparison of 4-(3-Fluorophenyl)oxazole vs. Isomeric Fluorophenyl Oxazoles
The lipophilicity of 4-(3-fluorophenyl)oxazole, measured by its calculated partition coefficient (LogP), is 2.48 [1]. This value is effectively identical to its para-fluoro analog 4-(4-fluorophenyl)oxazole (LogP 2.48) , but 0.39 log units higher than its ortho-fluoro analog 4-(2-fluorophenyl)oxazole (LogP 2.09) . More critically, it is 0.58 log units higher than its ring-substitution regioisomer 5-(3-fluorophenyl)oxazole (LogP 1.90) [2]. A difference of 0.58 log units corresponds to a nearly 4-fold difference in the octanol-water partition coefficient, directly impacting predicted membrane permeability.
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.48 |
| Comparator Or Baseline | 4-(2-Fluorophenyl)oxazole (LogP=2.09); 4-(4-Fluorophenyl)oxazole (LogP=2.48); 5-(3-Fluorophenyl)oxazole (LogP=1.90) |
| Quantified Difference | ΔLogP = +0.39 (vs. ortho isomer); ΔLogP = 0.00 (vs. para isomer); ΔLogP = +0.58 (vs. 5-substituted isomer) |
| Conditions | Computed values from standard algorithms (XLogP/ALogP) as reported by multiple chemical suppliers and databases |
Why This Matters
For a medicinal chemist procuring building blocks for a lead series, the identical LogP to the 4-fluoro isomer provides a direct isosteric replacement, while the higher lipophilicity over the 5-substituted regioisomer offers a distinct advantage when enhancing membrane permeability is a design goal.
- [1] Qiye Molbase. 4-(3-Fluorophenyl)-1,3-oxazole. LogP: 2.4807. Retrieved from https://qiye.molbase.cn. View Source
- [2] Chemsrc. 5-(3-Fluorophenyl)oxazole. LogP: 1.90. Retrieved from https://m.chemsrc.com. View Source
